7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
The compound 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic molecule that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Moiety: Starting with a precursor such as catechol, the benzodioxole ring is formed through methoxylation and cyclization reactions.
Thiazolo[4,5-b]pyridine Core Construction: This involves the condensation of appropriate thioamide and pyridine derivatives under controlled conditions.
Coupling with Phenylamine: The final step involves the coupling of the thiazolo[4,5-b]pyridine core with phenylamine under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, this compound may be investigated for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can be compared with other thiazolo[4,5-b]pyridine derivatives.
Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Phenylamine derivatives: Compounds with similar phenylamine moieties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-anilino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-16-12(8-14-17(18(16)27-2)29-10-28-14)13-9-15(25)23-20-19(13)30-21(24-20)22-11-6-4-3-5-7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
SQCIUSRIZSMSHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5)OCO2)OC |
Origin of Product |
United States |
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